2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one
Overview
Description
2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the furan-2-ylcarbonyl piperazine: This step involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions to form the furan-2-ylcarbonyl piperazine intermediate.
Nitration of phenylphthalazinone: The phenylphthalazinone core is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling reaction: The final step involves coupling the furan-2-ylcarbonyl piperazine intermediate with the nitrated phenylphthalazinone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include furanones or carboxylic acids.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial or antifungal agent due to the presence of the furan ring.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition or receptor binding.
Industrial Applications: Its unique structure may be utilized in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The furan ring and nitrophenyl group are known to interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The piperazine ring may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(furan-2-ylcarbonyl)piperazine: This compound shares the furan-2-ylcarbonyl piperazine structure but lacks the nitrophenyl and phthalazinone components.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and its derivatives are structurally similar due to the presence of the furan ring.
Uniqueness
2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one is unique due to its combination of a phthalazinone core with a furan-2-ylcarbonyl piperazine and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-nitrophenyl]-4-phenylphthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O5/c35-28-23-10-5-4-9-22(23)27(20-7-2-1-3-8-20)30-33(28)25-19-21(12-13-24(25)34(37)38)31-14-16-32(17-15-31)29(36)26-11-6-18-39-26/h1-13,18-19H,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFILEZBZLYBVJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5)C(=O)C6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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